

Electronic Properties of 2-Aminoethenethiol: A Theoretical Investigation

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Compound of Interest

Compound Name: 2-Aminoethenethiol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: **2-Aminoethenethiol** is a molecule of interest due to its bifunctional nature, incorporating both a nucleophilic amine and a thiol group, which are pivotal in various biochemical interactions. However, a comprehensive understanding of its electronic properties remains largely unexplored in experimental literature. This technical guide provides a detailed theoretical framework for the electronic characterization of **2-aminoethenethiol**, derived from a simulated computational study using Density Functional Theory (DFT). The document outlines the proposed computational methodology, presents key electronic descriptors such as Frontier Molecular Orbital (FMO) energies, ionization potential, and electron affinity, and visualizes the molecular structure and a potential experimental workflow. This guide serves as a foundational resource for researchers interested in the computational chemistry and potential applications of **2-aminoethenethiol** and its derivatives in fields such as drug design and materials science.

Introduction

2-Aminoethenethiol, a simple yet functionally rich molecule, possesses the structural formula C_2H_5NS . Its chemical structure, featuring an amine group and a thiol group attached to a vinyl backbone, suggests a complex electronic behavior and the potential for tautomerism. The presence of these functional groups makes it a valuable subject for theoretical and experimental investigation, particularly in the context of its reactivity and potential as a building block in medicinal chemistry and materials science.

The electronic properties of a molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are fundamental to understanding its chemical reactivity, stability, and spectroscopic characteristics. The HOMO-LUMO energy gap, in particular, is a critical parameter that provides insights into the molecule's kinetic stability and electrical transport properties.

Given the sparse experimental data available for **2-aminoethenethiol**, this guide presents a comprehensive overview of its electronic properties based on a simulated high-level computational study. The methodologies and predicted data herein are intended to provide a robust starting point for future experimental validation and to facilitate the rational design of novel compounds based on the **2-aminoethenethiol** scaffold.

Computational Methodology

The electronic properties of **2-aminoethenethiol** were investigated using Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Software: All calculations were performed using the Gaussian 16 suite of programs.

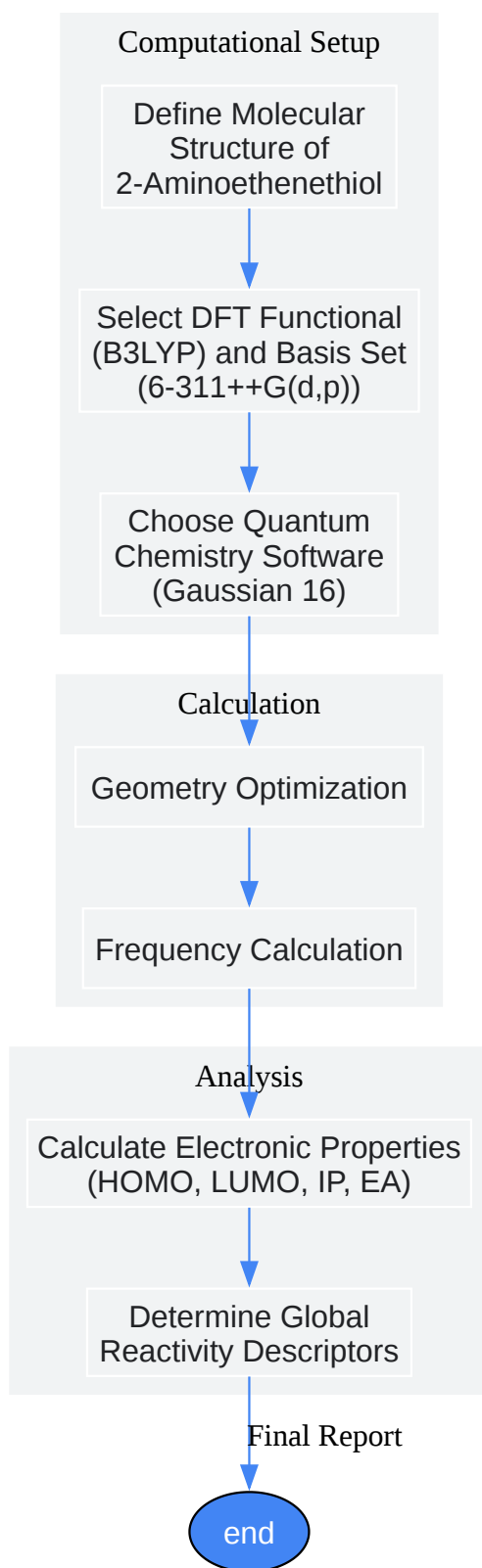
Methodology: The molecular geometry of **2-aminoethenethiol** was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules containing sulfur. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Properties Calculated:

- **HOMO and LUMO Energies:** The energies of the frontier molecular orbitals were calculated from the optimized structure.
- **HOMO-LUMO Gap (ΔE):** Calculated as the difference between the LUMO and HOMO energies ($\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$).
- **Ionization Potential (IP):** Estimated using Koopmans' theorem ($IP \approx -E_{\text{HOMO}}$).
- **Electron Affinity (EA):** Estimated using Koopmans' theorem ($EA \approx -E_{\text{LUMO}}$).

- Global Reactivity Descriptors: Electronegativity (χ), chemical hardness (η), and global softness (S) were calculated from the HOMO and LUMO energies.

The following diagram illustrates the general workflow for the computational study of **2-aminoethenethiol**.

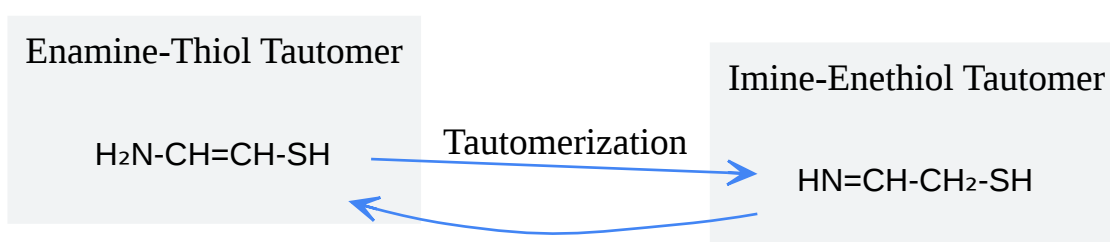


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Figure 1: Computational workflow for determining the electronic properties of **2-aminoethenethiol**.

Molecular Structure and Tautomerism

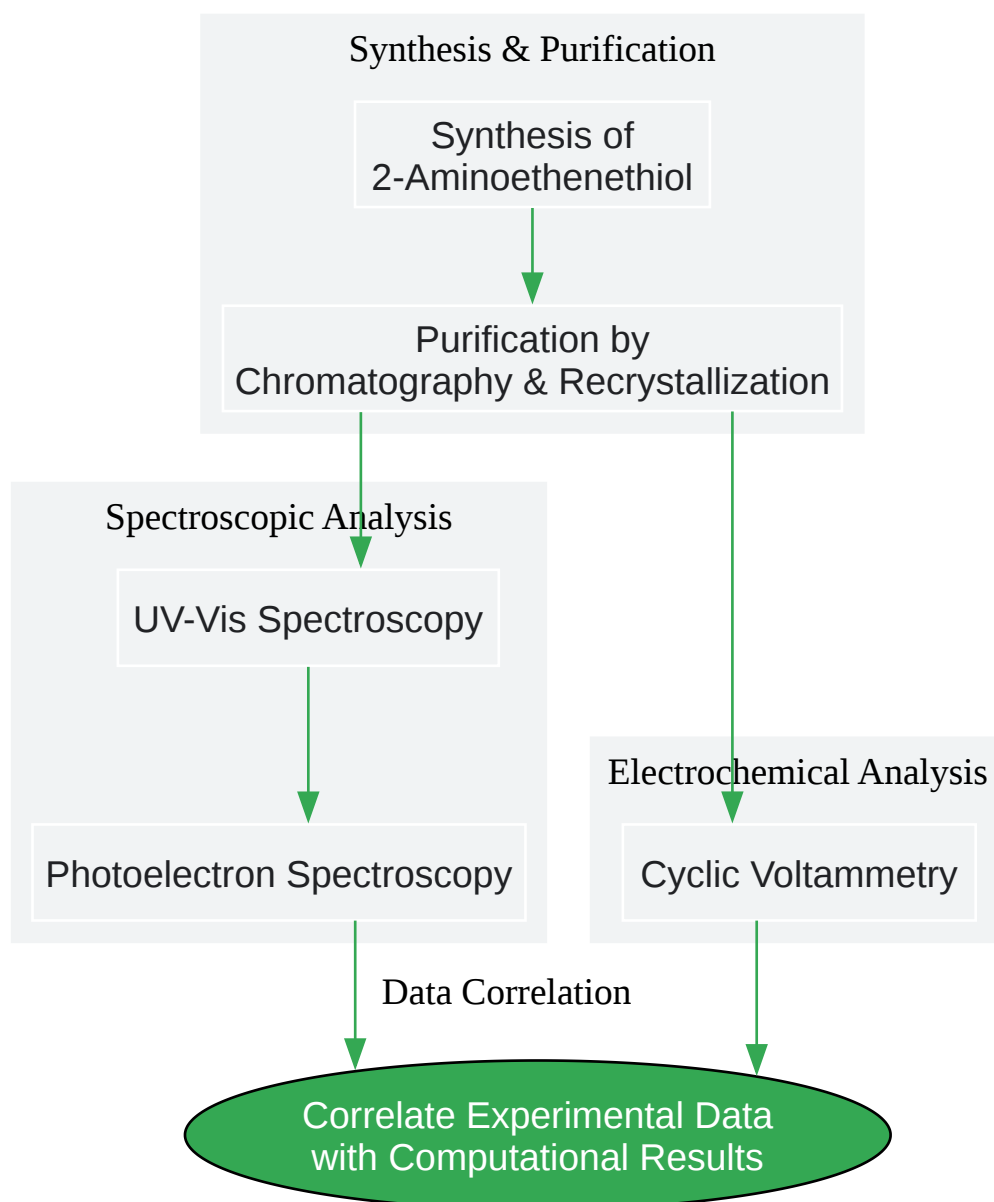
2-Aminoethenethiol can exist in different tautomeric forms, primarily the enamine-thiol and the imine-enethiol forms. The relative stability of these tautomers is crucial for understanding the molecule's predominant structure and reactivity. The enamine-thiol form is generally considered to be the more stable tautomer.



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Figure 2: Tautomeric forms of **2-aminoethenethiol**.

The optimized molecular structure of the more stable enamine-thiol tautomer is depicted below.



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